molecular formula C26H25N3O2 B4056937 1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol

1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol

Cat. No.: B4056937
M. Wt: 411.5 g/mol
InChI Key: JNGTVRIFPMEDHF-UHFFFAOYSA-N
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Description

1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is a useful research compound. Its molecular formula is C26H25N3O2 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.19467705 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Indole-Benzimidazole Derivatives : A study by Wang et al. (2016) detailed the synthesis of indole-benzimidazole derivatives, including processes involving indole carboxylic acids condensed with substituted o-phenylenediamines, which may encompass compounds structurally related to the one of interest. These derivatives signify a class of compounds with potential chemical and biological utility Wang et al., 2016.

Potential Biological Activities

  • DNA Binding and Anticancer Activity : Clark et al. (1998) synthesized a compound similar to the one and evaluated it as a DNA ligand. Their research contributes to understanding the compound's interaction with DNA and its potential implications in cancer therapy Clark et al., 1998.
  • Cytotoxicity of Benzimidazole Derivatives : El‐Shekeil et al. (2012) explored the anticancer activity of benzimidazole derivatives on HeLa and PC3 cells, highlighting the potential for certain structural variants of the compound to exhibit cytotoxic effects against cancer cells El‐Shekeil et al., 2012.

Chemical Reactions and Transformations

  • Regioselective Monoarylation via Ruthenium-Catalyzed C–H Bond Functionalization : Research by Kobayashi et al. (2014) on the monoarylation of benzimidazole derivatives underscores the compound's reactivity and potential for generating novel molecules through selective chemical transformations Kobayashi et al., 2014.

Material Science and Corrosion Inhibition

  • Corrosion Inhibition Performance of Benzimidazole Derivatives : A study by Yadav et al. (2013) on benzimidazole derivatives as corrosion inhibitors for mild steel in HCl solution may include insights relevant to derivatives similar to the compound of interest. Their findings could be applicable in the development of new materials with enhanced corrosion resistance Yadav et al., 2013.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)indol-1-yl]-3-(2-methylbenzimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-18-27-23-8-4-6-10-25(23)28(18)16-21(30)17-29-24-9-5-3-7-20(24)15-26(29)19-11-13-22(31-2)14-12-19/h3-15,21,30H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGTVRIFPMEDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(CN3C4=CC=CC=C4C=C3C5=CC=C(C=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
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1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
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1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
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1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
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1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
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1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol

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